molecular formula C14H16N4O4S B2781200 1-methyl-3-(3-((1-methyl-1H-imidazol-2-yl)sulfonyl)azetidine-1-carbonyl)pyridin-2(1H)-one CAS No. 2320221-24-5

1-methyl-3-(3-((1-methyl-1H-imidazol-2-yl)sulfonyl)azetidine-1-carbonyl)pyridin-2(1H)-one

Cat. No. B2781200
M. Wt: 336.37
InChI Key: NUDIDLTTXLHQBC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-methyl-3-(3-((1-methyl-1H-imidazol-2-yl)sulfonyl)azetidine-1-carbonyl)pyridin-2(1H)-one is a useful research compound. Its molecular formula is C14H16N4O4S and its molecular weight is 336.37. The purity is usually 95%.
BenchChem offers high-quality 1-methyl-3-(3-((1-methyl-1H-imidazol-2-yl)sulfonyl)azetidine-1-carbonyl)pyridin-2(1H)-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-methyl-3-(3-((1-methyl-1H-imidazol-2-yl)sulfonyl)azetidine-1-carbonyl)pyridin-2(1H)-one including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthetic Methods and Applications

An efficient three-component reaction developed by Cui et al. (2018) provides a new strategy for the preparation of sulfonylated furan or imidazo[1,2-a]pyridine derivatives, showcasing excellent functional group tolerance and efficiency. This method could potentially be applied to synthesize compounds similar to the chemical , given its structure involves a sulfonyl group and a pyridin-2(1H)-one moiety (Cui et al., 2018).

Biological Activity

Research by Starrett et al. (1989) on imidazo[1,2-a]pyridines substituted at the 3-position synthesized as potential antiulcer agents indicates the relevance of such structures in medicinal chemistry. Although the specific compound was not mentioned, this highlights the broader potential for derivatives of imidazo[1,2-a]pyridines in drug development (Starrett et al., 1989).

Structural Characterization and Reactivity

Widyan (2021) discusses the synthesis and utility of sulfonyl azides, which are synthetically important for radical azidating and cyclizations. Given the structural features of the compound , research on sulfonyl azides can provide insights into its synthesis and potential applications in creating reactive intermediates for further chemical transformations (Widyan, 2021).

properties

IUPAC Name

1-methyl-3-[3-(1-methylimidazol-2-yl)sulfonylazetidine-1-carbonyl]pyridin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N4O4S/c1-16-6-3-4-11(12(16)19)13(20)18-8-10(9-18)23(21,22)14-15-5-7-17(14)2/h3-7,10H,8-9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NUDIDLTTXLHQBC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CC=C(C1=O)C(=O)N2CC(C2)S(=O)(=O)C3=NC=CN3C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-methyl-3-(3-((1-methyl-1H-imidazol-2-yl)sulfonyl)azetidine-1-carbonyl)pyridin-2(1H)-one

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